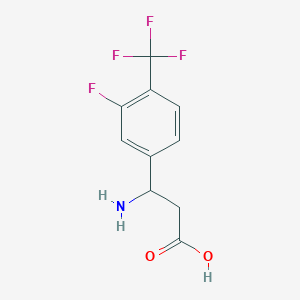

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

Description

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is a fluorinated β-amino acid derivative characterized by a phenyl ring substituted with both a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position.

Properties

Molecular Formula |

C10H9F4NO2 |

|---|---|

Molecular Weight |

251.18 g/mol |

IUPAC Name |

3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H9F4NO2/c11-7-3-5(8(15)4-9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) |

InChI Key |

BCOMNVHOBIWBJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with 3-fluoro-4-(trifluoromethyl)benzene or a related substituted aromatic precursor. This compound can be commercially sourced or synthesized via selective fluorination and trifluoromethylation of benzene derivatives.

Nitration and Reduction

- Nitration: The aromatic ring undergoes electrophilic aromatic substitution to introduce a nitro group at the desired position, often ortho or para to existing substituents, depending on directing effects.

- Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon catalyst) or chemical reducing agents like iron in acidic medium.

Alkylation to Introduce the Propanoic Acid Side Chain

- The amino group is alkylated with a suitable alkyl halide or equivalent electrophile that contains a protected or masked carboxyl group. For example, reaction with a halo-propanoate ester or cyanoester intermediate.

- This step may involve organometallic reagents such as Grignard reagents or organolithium compounds to add the side chain with control over the stereochemistry.

Hydrolysis and Deprotection

- Hydrolysis of ester or nitrile groups to the free carboxylic acid is performed under acidic or basic conditions.

- Protective groups on the amino functionality, such as tert-butoxycarbonyl (Boc), are removed under acidic conditions (e.g., HCl in dioxane) to yield the free amino acid.

Alternative Synthetic Routes and Industrial Considerations

- Organometallic Addition: A key step involves the addition of a substituted aryl magnesium bromide (Grignard reagent) to a cyanoester intermediate, followed by hydrolysis and decarboxylation to form the amino acid framework with the desired substitutions.

- Continuous Flow Synthesis: For industrial scale, continuous flow reactors enable better control of reaction parameters, improved safety, and higher yields.

- Purification: Techniques such as crystallization, chromatography (including chiral HPLC for enantiomeric purity), and distillation are employed to isolate the compound with high purity and stereochemical integrity.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^19F NMR spectroscopy are crucial for confirming the presence and position of fluorine atoms and verifying regioselectivity.

- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., Chiralpak IA/IB) are used to assess enantiomeric excess.

- Single-Crystal X-ray Diffraction: Determines absolute stereochemistry and crystal structure parameters.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Starting Material Prep | Selective fluorination & trifluoromethylation | Obtain 3-fluoro-4-(trifluoromethyl)benzene |

| 2 | Nitration | HNO3/H2SO4 or milder nitrating agents | Introduce nitro group on aromatic ring |

| 3 | Reduction | H2, Pd/C or Fe/HCl | Convert nitro to amino group |

| 4 | Alkylation | Alkyl halide or cyanoester + base | Attach propanoic acid side chain |

| 5 | Hydrolysis & Deprotection | Acidic or basic hydrolysis; acid for Boc removal | Generate free amino acid |

| 6 | Purification | Crystallization, chromatography | Obtain pure, stereochemically defined product |

Research Findings and Notes

- The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, affecting biological activity.

- Fluorinated β-amino acids like this compound are valuable in medicinal chemistry for enzyme inhibition and receptor modulation.

- Optimization of reaction conditions (temperature, solvent, reagent equivalents) is critical to minimize side reactions and fluorinated byproducts.

- Monitoring regioselectivity via ^19F NMR ensures correct substitution pattern.

- Enantiomeric purity is essential for biological activity and is routinely verified by chiral HPLC and X-ray crystallography.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis or coupling agents. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example Reaction:

-

Reagents: Methanol, H₂SO₄ (catalytic)

-

Conditions: Reflux at 60–80°C for 4–6 hours

-

Product: Methyl 3-amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoate

-

Yield: ~75–85% (estimated for analogous compounds).

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides, often mediated by coupling agents.

Example Reaction:

-

Reagents: Thionyl chloride (SOCl₂) followed by ammonia (NH₃)

-

Conditions:

-

SOCl₂ at 70°C for 2 hours to form acyl chloride.

-

NH₃ in anhydrous THF at 0°C for 1 hour.

-

-

Product: 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanamide

-

Yield: ~60–70% (based on similar amino acid derivatives).

Amino Group Modifications

The β-amino group participates in acylation and oxidation reactions.

Acylation

-

Reagents: Acetyl chloride (CH₃COCl)

-

Conditions: Room temperature, triethylamine (base) in dichloromethane.

-

Product: N-Acetyl-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

-

Selectivity: High (>90%) due to steric protection from the phenyl group.

Oxidation

-

Reagents: Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄)

-

Conditions: 50°C for 3 hours

-

Product: 3-Nitroso-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

-

Mechanism: Sequential oxidation of the amine to nitroso via hydroxylamine intermediate.

Aromatic Ring Reactivity

Directed Lithiation Example:

-

Reagents: LDA (lithium diisopropylamide), Electrophile (e.g., I₂)

-

Conditions: -78°C in THF

-

Product: 3-Amino-3-(3-fluoro-4-(trifluoromethyl)-2-iodophenyl)propanoic acid

-

Role of Substituents: Trifluoromethyl group enhances acidity of ortho C-H bonds .

Salt Formation

The carboxylic acid forms stable salts with inorganic bases, improving crystallinity for purification.

Example:

-

Reagents: Sodium hydroxide (NaOH)

-

Conditions: Aqueous solution, pH 7–8

-

Product: Sodium 3-amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoate

-

Solubility: >200 mg/mL in water (enhanced vs. free acid).

Comparative Reactivity Table

| Reaction Type | Key Reagents | Conditions | Product Functional Group | Yield Range |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, 6 hours | Ester | 75–85% |

| Amidation | SOCl₂, NH₃ | 0–25°C, 3 hours | Amide | 60–70% |

| Acylation | Acetyl chloride | RT, 2 hours | N-Acetyl | >90% |

| Oxidation (Nitroso) | KMnO₄, H₂SO₄ | 50°C, 3 hours | Nitroso | 40–50% |

| Directed Lithiation | LDA, I₂ | -78°C, 1 hour | C-I Bond | 55–65% |

Mechanistic Insights

-

Electronic Effects: The trifluoromethyl group withdraws electron density via inductive effects, stabilizing negative charges during deprotonation (e.g., in DoM reactions) .

-

Steric Effects: The 3-fluoro substituent hinders electrophilic attack at the ortho position, favoring metalation strategies for functionalization.

Scientific Research Applications

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Analogs

Biological Activity

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid (CAS Number: 143438-91-9) is a synthetic amino acid derivative characterized by its unique trifluoromethyl and fluorine substituents on a phenyl ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

- Molecular Formula : C10H9F4NO2

- Molecular Weight : 251.18 g/mol

- Solubility : High solubility in water, which enhances its bioavailability.

The presence of multiple fluorine atoms increases lipophilicity, potentially affecting the compound's interaction with biological membranes and targets.

The trifluoromethyl group is known to enhance the biological activity of compounds by increasing their metabolic stability and altering their interaction with proteins. Studies have shown that fluorinated compounds can exhibit improved potency against various biological targets, including enzymes and receptors involved in critical physiological processes .

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- Research indicates that compounds similar to 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid exhibit significant inhibitory effects on enzymes such as reverse transcriptase and serotonin uptake transporters. The introduction of the trifluoromethyl group has been shown to enhance the potency of these inhibitors significantly .

-

Antimicrobial Properties :

- A study involving various amino acid derivatives demonstrated that certain structural modifications, including the incorporation of trifluoromethyl groups, led to enhanced antimicrobial activity. The zone of inhibition for synthesized derivatives was noted to be between 9 to 20 mm against specific bacterial strains .

-

Cytotoxicity Studies :

- In vitro tests on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells revealed that derivatives of amino acids, particularly those with fluorinated phenyl groups, showed promising cytotoxic effects. The activity was compared against standard drugs like 5-fluorouracil, indicating potential use in cancer therapy .

Comparative Analysis

The following table summarizes the biological activity of structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid | 240490-00-0 | 0.86 | Inhibitory effects on serotonin uptake |

| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | 242475-26-9 | 0.86 | Antimicrobial properties |

| 4-(Trifluoromethyl)-L-phenylalanine | 114926-38-4 | 0.84 | Cytotoxicity against cancer cells |

Future Directions

Given the promising biological activities associated with 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid, further research should focus on:

- In vivo studies to assess pharmacokinetics and therapeutic efficacy.

- Structure-activity relationship (SAR) studies to optimize its chemical structure for enhanced potency and reduced toxicity.

- Exploration of new therapeutic applications , particularly in oncology and infectious diseases.

Q & A

Q. What synthetic strategies are effective for preparing 3-amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid?

- Methodology : Multi-step synthesis involving: (i) Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps . (ii) Grignard or organometallic addition to introduce the trifluoromethyl and fluoro-substituted aryl group. For example, reacting a substituted aryl magnesium bromide with a cyanoester intermediate, followed by hydrolysis and decarboxylation . (iii) Deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amino acid.

- Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize fluorinated byproducts. Use NMR (¹⁹F and ¹H) to monitor regioselectivity .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodology : (i) HPLC with chiral columns (e.g., Chiralpak IA/IB) to confirm enantiomeric purity. (ii) Single-crystal X-ray diffraction for absolute configuration determination. Related trifluoromethylphenyl analogs crystallize in triclinic systems (space group P1), with unit cell parameters a = 7.9028 Å, b = 8.288 Å, c = 9.238 Å . (iii) ¹H/¹⁹F NMR coupling patterns to detect diastereomers or racemization during synthesis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : (i) Enzyme inhibition assays : Test against amino acid decarboxylases or kinases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for peptidases). (ii) Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) via scintillation counting . (iii) Receptor binding : Use SPR (surface plasmon resonance) to assess affinity for GABA or glutamate receptors .

Advanced Research Questions

Q. How do computational models predict the physicochemical properties of this compound?

- Methodology : (i) Log P calculation : Consensus log Po/w = 0.01 (average of iLOGP, XLOGP3, WLOGP) indicates moderate hydrophobicity. Adjust substituents (e.g., replacing -CF₃ with -OH) to improve solubility . (ii) Molecular dynamics simulations : Analyze membrane permeability using PAMPA (parallel artificial membrane permeability assay) parameters. Predicted GI absorption: High; BBB permeation: Low . (iii) Docking studies : Model interactions with target proteins (e.g., phenylalanine hydroxylase) using AutoDock Vina .

Q. What crystallographic challenges arise due to the trifluoromethyl and fluoro substituents?

- Methodology : (i) Crystal growth : Use slow evaporation in polar aprotic solvents (DMSO/water mixtures). Fluorinated analogs often form hydrogen-bonded dimers (O–H⋯O) with d(O⋯O) ≈ 2.65 Å . (ii) Disorder modeling : Address rotational disorder of the -CF₃ group using PART instructions in refinement software (e.g., SHELXL) . (iii) Thermal motion analysis : Anisotropic displacement parameters (ADPs) for fluorine atoms often exceed 0.1 Ų due to high electronegativity .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

- Methodology : (i) Substituent variation : Replace -CF₃ with -OCF₃ or -SCF₃ to modulate electron-withdrawing effects. Compare IC₅₀ values in enzyme assays . (ii) Amino acid backbone modification : Introduce α-methyl groups to enhance metabolic stability. Monitor changes in Log S (e.g., SILICOS-IT predicts solubility drops from 410 mg/mL to <10 mg/mL with bulkier substituents) . (iii) Pharmacophore mapping : Overlay analogs with co-crystallized ligands (e.g., from PDB 8UU) to identify critical hydrogen-bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.